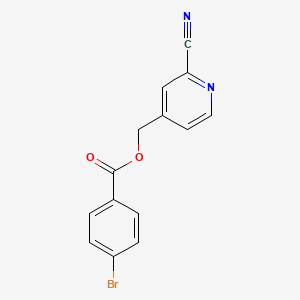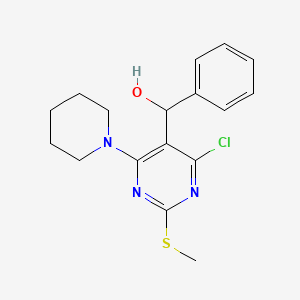
(2-Cyanopyridin-4-yl)methyl 4-bromobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Cyanopyridin-4-yl)methyl 4-bromobenzoate is a chemical compound with the molecular formula C14H9BrN2O2 and a molecular weight of 317.14 g/mol . This compound is of interest due to its unique structure, which combines a cyanopyridine moiety with a bromobenzoate group, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Cyanopyridin-4-yl)methyl 4-bromobenzoate typically involves the esterification of 4-bromobenzoic acid with (2-cyanopyridin-4-yl)methanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an anhydrous solvent such as dichloromethane .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, often using continuous flow reactors and automated systems to ensure consistent production quality .
Análisis De Reacciones Químicas
Types of Reactions
(2-Cyanopyridin-4-yl)methyl 4-bromobenzoate undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.
Major Products Formed
Nucleophilic substitution: Formation of substituted pyridines.
Reduction: Formation of aminopyridines.
Oxidation: Formation of carboxypyridines.
Aplicaciones Científicas De Investigación
(2-Cyanopyridin-4-yl)methyl 4-bromobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (2-Cyanopyridin-4-yl)methyl 4-bromobenzoate is primarily related to its ability to undergo various chemical transformations. Its molecular targets and pathways depend on the specific reactions it participates in.
Comparación Con Compuestos Similares
Similar Compounds
(2-Cyanopyridin-4-yl)methyl benzoate: Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.
(2-Cyanopyridin-4-yl)methyl 4-chlorobenzoate: Contains a chlorine atom instead of bromine, which affects its reactivity and the types of reactions it can undergo.
(2-Cyanopyridin-4-yl)methyl 4-fluorobenzoate: Contains a fluorine atom, which significantly alters its chemical properties and reactivity.
Uniqueness
(2-Cyanopyridin-4-yl)methyl 4-bromobenzoate is unique due to the presence of both a cyanopyridine and a bromobenzoate group, which allows it to participate in a wide range of chemical reactions. This versatility makes it a valuable compound in various fields of research and industry .
Propiedades
Fórmula molecular |
C14H9BrN2O2 |
|---|---|
Peso molecular |
317.14 g/mol |
Nombre IUPAC |
(2-cyanopyridin-4-yl)methyl 4-bromobenzoate |
InChI |
InChI=1S/C14H9BrN2O2/c15-12-3-1-11(2-4-12)14(18)19-9-10-5-6-17-13(7-10)8-16/h1-7H,9H2 |
Clave InChI |
GMOOOMMKAXAULW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(=O)OCC2=CC(=NC=C2)C#N)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl (Z)-2-[(E)-carbamoyliminomethyl]-4,4-difluoro-3-hydroxybut-2-enoate](/img/structure/B12338093.png)


![Benzoic acid, 3-[[[(1,1-dimethylethoxy)carbonyl]methylamino]methyl]-, methyl ester](/img/structure/B12338120.png)
![2-Aminoethanol;2-[2,2-bis(2-prop-2-enoyloxyethoxymethyl)butoxy]ethyl prop-2-enoate](/img/structure/B12338122.png)


![Carbamic acid, N-methyl-N-[4-[[(4-methylphenyl)sulfonyl]oxy]butyl]-, 1,1-dimethylethyl ester](/img/structure/B12338146.png)

![5-{1-[(Tert-butoxy)carbonyl]-1,2,3,6-tetrahydropyridin-4-yl}-2-hydroxypyridine-3-carboxylic acid](/img/structure/B12338159.png)



